molecular formula C10H10N2 B238096 4-(2-Hydroxyethoxy)retinoic acid CAS No. 133697-07-1

4-(2-Hydroxyethoxy)retinoic acid

Cat. No.: B238096
CAS No.: 133697-07-1
M. Wt: 360.5 g/mol
InChI Key: KGUPBZFUFPBYHY-JZBYXWTFSA-N
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Description

4-(2-Hydroxyethoxy)retinoic acid (CAS: 133697-07-1; molecular formula: C₂₂H₃₂O₄; molecular weight: 376.49 g/mol) is a synthetic retinoid derivative characterized by a 2-hydroxyethoxy group at the 4-position of the retinoic acid backbone . This structural modification distinguishes it from natural retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). The compound has been utilized in biochemical research, particularly in affinity purification studies of retinoic acid-binding proteins (CRABP1) due to its high binding affinity .

Properties

CAS No.

133697-07-1

Molecular Formula

C10H10N2

Molecular Weight

360.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[3-(2-hydroxyethoxy)-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+

InChI Key

KGUPBZFUFPBYHY-JZBYXWTFSA-N

SMILES

CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1OCCO)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Synonyms

(all-E)-3,7-dimethyl-9-(3-(2-hydroxyethoxy)-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid
4-(2-hydroxyethoxy)retinoic acid
HEORA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4-(2-Hydroxyethoxy)retinoic acid and related retinoids:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
This compound 133697-07-1 C₂₂H₃₂O₄ 376.49 2-Hydroxyethoxy Protein purification
4-Hydroxy all-trans Retinoic Acid 66592-72-1 C₂₀H₂₈O₃ 316.43 4-Hydroxyl Retinoic acid signaling studies
4-Oxoretinoic acid 38030-57-8 C₂₀H₂₆O₃ 314.42 4-Oxo Clinical testing standard
Isotretinoin (13-cis-RA) 4759-48-2 C₂₀H₂₈O₂ 300.44 Carboxyl, cis-configuration Acne therapy

Key Observations :

  • Metabolic Stability: The hydroxyethoxy group may resist oxidation by cytochrome P450 enzymes (e.g., CYP26), which rapidly metabolize ATRA and isotretinoin into 4-oxo or 4-hydroxy derivatives .
  • Synthetic Accessibility: 4-Hydroxy-retinoic acid is synthesized via epoxidation of ATRA followed by NaBH₄ reduction, while this compound likely requires etherification at the 4-position .

Analytical Characterization

  • Quantification Methods: Retinoids are typically analyzed via HPLC or LC-MS. For example, 4-oxoretinoic acid is quantified using reverse-phase HPLC with UV detection, while isotretinoin and ATRA require chiral separation techniques due to isomerization .
  • Stability: The hydroxyethoxy group in this compound may confer stability under acidic or oxidative conditions compared to hydroxyl or oxo derivatives .

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